2-[4-(Methyloxy)-1H-indazol-3-yl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(4-methoxy-1H-indazol-3-yl)isoindole-1,3-dione is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-1H-indazol-3-yl)isoindole-1,3-dione can be achieved through several synthetic routes. One common method involves the condensation of phthalic anhydride with a primary amine, followed by cyclization to form the isoindole-1,3-dione core . The indazole ring can be introduced through a series of cyclization reactions involving appropriate precursors . Reaction conditions typically involve the use of organic solvents such as toluene and catalysts like palladium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxy-1H-indazol-3-yl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the indazole or isoindole-1,3-dione rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-methoxy-1H-indazol-3-yl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes . For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
2-(4-methoxy-1H-indazol-3-yl)isoindole-1,3-dione can be compared with other similar compounds, such as:
Indazole Derivatives: These compounds share the indazole ring structure and exhibit similar biological activities.
Isoindole-1,3-dione Derivatives: These compounds share the isoindole-1,3-dione core and are known for their diverse applications in chemistry and medicine.
The uniqueness of 2-(4-methoxy-1H-indazol-3-yl)isoindole-1,3-dione lies in its combined indazole and isoindole-1,3-dione structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H11N3O3 |
---|---|
Molecular Weight |
293.28 g/mol |
IUPAC Name |
2-(4-methoxy-1H-indazol-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H11N3O3/c1-22-12-8-4-7-11-13(12)14(18-17-11)19-15(20)9-5-2-3-6-10(9)16(19)21/h2-8H,1H3,(H,17,18) |
InChI Key |
QXERNBBXHXHXHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=NN2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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